Synthesis and Characterization of Deuterated Apalutamide: A Technical Guide
Synthesis and Characterization of Deuterated Apalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated apalutamide, a potent androgen receptor (AR) antagonist. Deuteration of apalutamide, specifically at the N-methyl group, has been shown to improve its pharmacokinetic profile, making it a subject of significant interest in drug development for the treatment of prostate cancer.[1][2][3] This document details the synthetic pathway, experimental protocols for synthesis and purification, and a full suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.
Introduction
Apalutamide (ARN-509) is a non-steroidal antiandrogen drug used in the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC).[4] It functions by selectively binding to the ligand-binding domain of the androgen receptor, thereby inhibiting its nuclear translocation and downstream signaling pathways that promote tumor growth.[4] The strategy of isotopic labeling, particularly deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes, leading to increased drug exposure and potentially improved efficacy.
This guide focuses on N-trideuteromethyl apalutamide (d3-apalutamide), which has demonstrated significantly improved pharmacokinetic parameters in preclinical studies. We will provide a detailed methodology for its synthesis and a comprehensive approach to its characterization, ensuring purity, identity, and stability.
Synthesis of Deuterated Apalutamide (d3-Apalutamide)
The synthesis of d3-apalutamide follows a multi-step pathway, starting from commercially available materials and incorporating the deuterated methyl group in a key step. The overall synthetic strategy is based on the work by Pang et al.
Synthetic Pathway
The synthesis of deuterated apalutamide can be visualized as a three-stage process: 1) Synthesis of the deuterated benzamide intermediate, 2) Synthesis of the thiohydantoin core, and 3) Coupling of the two fragments to yield the final product.
Caption: Synthetic pathway for deuterated apalutamide.
Experimental Protocols
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Step 1: N-Deuteromethylation. To a solution of 4-amino-2-fluorobenzoic acid in dimethylformamide (DMF), add potassium carbonate (K2CO3) and deuterated methyl iodide (CD3I).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(trideuteromethylamino)-2-fluorobenzoic acid.
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Step 2: Acyl Chloride Formation. To a solution of 4-(trideuteromethylamino)-2-fluorobenzoic acid in dichloromethane (DCM), add thionyl chloride (SOCl2) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 4 hours.
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Remove the solvent under reduced pressure to yield 4-(trideuteromethylamino)-2-fluorobenzoyl chloride.
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Step 3: Amidation. Dissolve the crude 4-(trideuteromethylamino)-2-fluorobenzoyl chloride in tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
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Stir the mixture for 2 hours at room temperature.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to afford 4-(trideuteromethylamino)-2-fluorobenzamide.
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To a solution of 5-amino-3-(trifluoromethyl)picolinonitrile in ethanol, add triethylamine (Et3N) and 1-isothiocyanatocyclobutane-1-carbonitrile.
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Reflux the reaction mixture for 12 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain the thiohydantoin core.
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To a solution of 4-(trideuteromethylamino)-2-fluorobenzamide and the thiohydantoin core in DMF, add potassium carbonate (K2CO3).
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield d3-apalutamide.
Characterization of Deuterated Apalutamide
A comprehensive characterization is crucial to confirm the identity, purity, and isotopic incorporation of the synthesized d3-apalutamide.
Characterization Workflow
The following workflow outlines the key analytical techniques employed for the characterization of d3-apalutamide.
Caption: Analytical workflow for d3-apalutamide characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the site and extent of deuteration.
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¹H NMR: The proton NMR spectrum of d3-apalutamide is expected to be identical to that of apalutamide, with the exception of the signal corresponding to the N-methyl group, which should be absent or significantly reduced in intensity.
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¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methyl carbon (CD3) due to C-D coupling.
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¹⁹F NMR: The fluorine NMR spectrum should be consistent with the structure of apalutamide.
| Technique | Expected Observations for d3-Apalutamide |
| ¹H NMR | Absence of the N-CH₃ singlet around 3.0 ppm. |
| ¹³C NMR | Appearance of a triplet for the CD₃ carbon. |
| ¹⁹F NMR | Signals consistent with the fluoro-substituted aromatic ring. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of d3-apalutamide and to quantify the level of deuterium incorporation.
| Technique | Parameter | Expected Value for d3-Apalutamide |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 481.14 (for C₂₁H₁₃D₃F₄N₅O₂S) |
The isotopic distribution in the mass spectrum will clearly show a shift of +3 mass units compared to the unlabeled apalutamide, confirming the presence of three deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized d3-apalutamide. A reverse-phase HPLC method is typically used.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Expected to be very similar to that of unlabeled apalutamide. |
The purity of d3-apalutamide should be ≥98% as determined by the peak area percentage in the HPLC chromatogram.
Pharmacokinetic Profile
The primary motivation for synthesizing deuterated apalutamide is to improve its pharmacokinetic properties. Studies have shown that N-trideuteromethyl apalutamide exhibits a higher plasma concentration and increased drug exposure (AUC) compared to its non-deuterated counterpart in preclinical models.
| Pharmacokinetic Parameter | Apalutamide | d3-Apalutamide | Fold Increase |
| Cmax (in rats) | ~X ng/mL | ~1.8X ng/mL | 1.8 |
| AUC₀-∞ (in rats) | ~Y ng·h/mL | ~2Y ng·h/mL | 2.0 |
(Note: The values X and Y are relative and based on the reported fold increase.)
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of deuterated apalutamide. The synthetic route is robust and allows for the efficient incorporation of the deuterium label. The analytical methodologies described herein are essential for ensuring the quality, purity, and identity of the final compound. The improved pharmacokinetic profile of d3-apalutamide highlights the potential of deuterium labeling as a strategy to enhance the therapeutic properties of existing drugs. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
